molecular formula C9H10BrNO2 B2374746 2-Amino-5-bromo-3,4-dimethylbenzoic acid CAS No. 1194709-31-3

2-Amino-5-bromo-3,4-dimethylbenzoic acid

Cat. No.: B2374746
CAS No.: 1194709-31-3
M. Wt: 244.088
InChI Key: IGCIQFVTSAKTQX-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3,4-dimethylbenzoic acid is a chemical compound with the CAS Registry Number 1194709-31-3 . It is characterized by the molecular formula C 9 H 10 BrNO 2 and has a molecular weight of 244.09 g/mol . This compound belongs to the class of substituted benzoic acids and features both amino and bromo functional groups on its aromatic ring, making it a potential building block in organic synthesis and medicinal chemistry research. The presence of multiple functional groups and the unique steric effects provided by the two methyl groups at the 3 and 4 positions offer versatile reactivity for constructing more complex molecular architectures . As a benzoic acid derivative, it may serve as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCIQFVTSAKTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 5 Bromo 3,4 Dimethylbenzoic Acid

Classical and Directed Synthetic Pathways

Classical synthetic strategies for constructing 2-amino-5-bromo-3,4-dimethylbenzoic acid often involve a multi-step sequence starting from readily available precursors. The order of introduction of the substituents is paramount to control the regioselectivity of each transformation.

Strategies for Aromatic Halogenation, including Bromination, of Benzoic Acid Derivatives

Electrophilic aromatic substitution is a fundamental method for introducing a halogen, such as bromine, onto a benzoic acid derivative. The carboxyl group is a deactivating, meta-directing group. Therefore, direct bromination of a benzoic acid derivative would likely place the bromine atom meta to the carboxyl group, which is not the desired substitution pattern for this compound.

However, the directing effects of other substituents on the ring can override that of the carboxyl group. For instance, an amino group is a powerful activating, ortho-, para-directing group. Therefore, bromination of an aminobenzoic acid would be directed by the amino group.

A common method for the bromination of aromatic compounds is the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃. Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of an acid catalyst. The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the bromination reaction. For example, the bromination of 2,3-dimethylaniline (B142581) with NBS in dry DMF has been shown to yield 4-bromo-2,3-dimethylaniline.

Introduction of Amino Functionality in Substituted Aromatic Carboxylic Acids

The introduction of an amino group onto a substituted aromatic carboxylic acid can be achieved through several methods. One of the most common approaches is the nitration of the aromatic ring followed by the reduction of the nitro group.

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is a strong deactivating, meta-directing group. Therefore, the position of nitration will be influenced by the existing substituents on the benzoic acid derivative. For instance, the nitration of 3,4-dimethylbenzoic acid would be expected to introduce the nitro group at the 2- or 6-position, directed by the ortho, para-directing methyl groups and influenced by the meta-directing carboxyl group. Synthesis of 3,4-dimethyl-2-nitrobenzoic acid has been reported via the nitration of 3,4-dimethylbenzoic acid.

Once the nitro group is in the desired position, it can be reduced to an amino group. Common reducing agents for this transformation include:

Tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl).

Catalytic hydrogenation using a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) under a hydrogen atmosphere.

This two-step process of nitration followed by reduction is a versatile method for introducing an amino group onto an aromatic ring with controlled regiochemistry.

Regioselective Alkylation and Carboxylation Approaches for Aromatic Systems

Alkylation: The introduction of methyl groups onto an aromatic ring can be achieved through Friedel-Crafts alkylation. This reaction involves the use of an alkyl halide (e.g., methyl chloride or methyl iodide) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, Friedel-Crafts alkylation is often prone to issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. The presence of an amino group on the aromatic ring can also complicate Friedel-Crafts reactions as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. wikipedia.org

A more controlled method for introducing alkyl groups is through directed ortho-metalation (DoM). This strategy involves the deprotonation of an aromatic C-H bond ortho to a directing group using a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, followed by quenching with an electrophile, such as methyl iodide. The carboxylate group can act as a directing group in ortho-lithiation.

Carboxylation: The introduction of a carboxyl group can be achieved through various methods. One common approach is the carboxylation of an organometallic intermediate, such as a Grignard reagent or an organolithium species. This involves reacting the organometallic compound with carbon dioxide (dry ice), followed by an acidic workup to yield the carboxylic acid. The position of carboxylation is determined by the position of the metal-halogen exchange or the directed metalation.

Another route to a carboxyl group is through the oxidation of a methyl group on the aromatic ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert a benzylic methyl group to a carboxylic acid.

Multi-Step Synthesis from Readily Available Precursors

Considering the directing effects of the various functional groups, a plausible multi-step synthesis for this compound can be designed starting from a simple, commercially available precursor like 3,4-dimethylaniline (B50824).

Proposed Synthetic Pathway:

Nitration of 3,4-dimethylaniline: The amino group in 3,4-dimethylaniline is a strong ortho-, para-director. To introduce a group at the 2-position (ortho to the amino group), the strong activating effect of the amino group needs to be modulated. This can be achieved by protecting the amino group as an acetanilide. Acetylation of 3,4-dimethylaniline with acetic anhydride (B1165640) would yield N-(3,4-dimethylphenyl)acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled subsequent reactions. Nitration of N-(3,4-dimethylphenyl)acetamide would be expected to occur at the 2- and 6-positions. Separation of the desired 2-nitro isomer would be necessary.

Bromination: Following nitration, the next step would be the introduction of the bromine atom. The nitro group is a meta-director, and the acetamido and methyl groups are ortho-, para-directors. The position of bromination would be influenced by the combined directing effects of these groups.

Hydrolysis of the Acetamido Group: The protecting acetamido group can be hydrolyzed back to the amino group under acidic or basic conditions.

Introduction of the Carboxyl Group: The final step would be the introduction of the carboxyl group. This could potentially be achieved through a Sandmeyer reaction on the corresponding aminobromodimethyl aniline (B41778). Diazotization of the amino group followed by reaction with a cyanide salt (e.g., CuCN) would yield a nitrile, which can then be hydrolyzed to the carboxylic acid.

An alternative and potentially more regioselective route could start from 3,4-dimethylbenzoic acid.

Alternative Proposed Synthetic Pathway:

Nitration of 3,4-dimethylbenzoic acid: As previously mentioned, nitration of 3,4-dimethylbenzoic acid can yield 3,4-dimethyl-2-nitrobenzoic acid.

Reduction of the Nitro Group: The nitro group of 3,4-dimethyl-2-nitrobenzoic acid can be reduced to an amino group using standard reduction methods to afford 2-amino-3,4-dimethylbenzoic acid. This compound is a known intermediate in the synthesis of the tumor-vascular disrupting agent, vadimezan. pharmaffiliates.com

Bromination of 2-amino-3,4-dimethylbenzoic acid: The final step would be the selective bromination of 2-amino-3,4-dimethylbenzoic acid. The amino group is a strong ortho-, para-director, while the carboxyl group is a meta-director and the methyl groups are ortho-, para-directors. The position para to the strongly activating amino group (the 5-position) would be the most likely site for electrophilic bromination. This would lead to the desired product, this compound.

This second proposed pathway appears more direct and likely to provide better regiochemical control.

Advanced and Green Chemistry Approaches in the Synthesis of Substituted Benzoic Acids

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Oxidation Methods for Carboxylic Acid Formation

The formation of carboxylic acids through the oxidation of alkylbenzenes is a key transformation. While traditional methods often employ stoichiometric amounts of strong, and often toxic, oxidizing agents like potassium permanganate or chromium trioxide, greener alternatives are being developed.

Catalytic oxidation methods that utilize more environmentally benign oxidants such as molecular oxygen (O₂) from the air or hydrogen peroxide (H₂O₂) are highly desirable. These reactions are typically mediated by transition metal catalysts. For example, cobalt and manganese salts are known to catalyze the air oxidation of alkylaromatics to the corresponding carboxylic acids. These processes are often used in industrial settings for the large-scale production of aromatic carboxylic acids.

The development of robust and selective catalysts for the direct, one-step oxidation of a methyl group on a polysubstituted benzene (B151609) ring to a carboxylic acid, without affecting other sensitive functional groups, remains an active area of research. Such a method could provide a more sustainable route to compounds like this compound if a suitable precursor with a methyl group at the desired carboxylation site were available.

Below is a table summarizing the key reactions and reagents discussed for the synthesis of substituted benzoic acids.

Transformation Reagents and Conditions Key Considerations
Aromatic Bromination Br₂ / FeBr₃Lewis acid catalyzed electrophilic substitution.
N-Bromosuccinimide (NBS)Source of electrophilic bromine, often used with an acid catalyst.
Introduction of Amino Group 1. HNO₃ / H₂SO₄ (Nitration)Nitration followed by reduction is a common two-step process.
2. Sn/HCl or Fe/HCl or H₂/Pd, Pt, or Ni (Reduction)Various reagents can be used for the reduction of the nitro group.
Alkylation Alkyl halide / AlCl₃ (Friedel-Crafts)Prone to polyalkylation and rearrangements. Amino groups can interfere.
1. n-BuLi or s-BuLi (DoM) 2. Alkyl halideDirected ortho-metalation offers better regiocontrol.
Carboxylation 1. Mg (Grignard formation) or R-Li 2. CO₂ 3. H₃O⁺Carboxylation of an organometallic intermediate.
KMnO₄ or CrO₃Oxidation of a benzylic methyl group.
Catalytic Oxidation O₂ or H₂O₂ with a transition metal catalystGreener alternative to stoichiometric strong oxidants.

Transition Metal-Free Synthesis Routes for Aromatic Systems

The development of synthetic methods that avoid the use of transition metals is a significant goal in modern organic chemistry. This drive is motivated by several factors, including the high cost of precious metals, concerns over toxicity, and the often-difficult removal of metal residues from the final products. Transition-metal-free reactions provide a cost-effective and more environmentally benign alternative for constructing aromatic systems. nih.gov

A variety of strategies have been developed for the synthesis and modification of aromatic compounds without metal catalysts. For instance, a simple and efficient one-pot method has been developed for the conversion of 2-iodo or 2-nitro substituted benzoic acids into their corresponding anilines using tosyl azide. dntb.gov.uarsc.org This process, which involves the generation of a tosyl nitrene, is noted for being scalable and utilizing simple, inexpensive reagents, making it suitable for larger-scale preparations. rsc.org Such methods highlight the potential to install amino groups on aromatic rings, a key feature of the target molecule, without resorting to traditional metal-catalyzed cross-coupling reactions.

Other metal-free approaches focus on building the aromatic ring itself or modifying its substituents through novel reaction cascades. researchgate.net Environmentally friendly methods for synthesizing azoxybenzenes, for example, have been developed using an inexpensive organocatalyst in water, a green solvent. nih.gov These reactions proceed under ambient conditions and demonstrate high product yields, showcasing the power of metal-free catalysis in creating complex aromatic structures. nih.gov

Table 1: Comparison of Selected Transition Metal-Free Reactions for Aromatic Compounds

Reaction Type Reagents/Conditions Advantages Applicable To
Conversion of Benzoic Acids to Anilines Tosyl azide, metal-free conditions Simple, scalable, inexpensive reagents, environmentally benign. rsc.org Substituted 2-iodo/2-nitro benzoic acids. dntb.gov.ua
Synthesis of Azoxybenzenes DIPEA (Hünig's base), Oxone, in water at room temperature Environmentally friendly solvent, ambient conditions, high yields, economical. nih.gov Reductive dimerization of nitrosobenzenes and oxidation of anilines. nih.gov

| Benzofuran Synthesis | Base-mediated intramolecular cyclization | Cost-effective, excellent yields, often no need for column chromatography. nih.gov | Synthesis of 2-substituted methyl benzo[b]furan-3-carboxylates. nih.gov |

Continuous Flow Synthesis Techniques for Substituted Benzoic Acids

Continuous flow synthesis has emerged as a powerful technology for the production of chemical compounds, offering significant advantages over traditional batch processing. This technique involves the continuous pumping of reactants through a reactor, such as a coiled tube or microfluidic chip, where the reaction occurs. google.comacs.org The benefits include enhanced safety due to the small reaction volumes, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and greater scalability and reproducibility. acs.org

The synthesis of substituted benzoic acids is well-suited to continuous flow methods. One patented process describes a continuous oxidation of substituted toluenes to the corresponding benzoic acids using dilute nitric acid in a coiled tubular reactor. google.com This system achieves high selectivity (95-100%) at elevated temperatures (170°C to 180°C) and demonstrates how flow chemistry can render potentially hazardous large-scale batch oxidations safer and more controlled. google.com

Kinetic studies and reaction optimizations are also streamlined using flow technology. The alkylation of para-substituted benzoic acids has been studied in a continuous flow microfluidic reactor, allowing for the rapid determination of reaction rates and activation energies with very small amounts of substrate (less than 0.5 mmol). acs.org This approach not only accelerates process development but also provides deep mechanistic insights. acs.orgresearchgate.net The precise control afforded by flow reactors enables the synthesis of complex heterocyclic scaffolds, such as benzotriazin-4(3H)-ones from benzoic acid derivatives, in residence times as short as 10 minutes with excellent yields and without the need for additional catalysts. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Substituted Benzoic Acids

Parameter Batch Synthesis Continuous Flow Synthesis
Safety Higher risk with large volumes of hazardous reagents. Inherently safer due to small internal reactor volume. google.com
Heat Transfer Often inefficient, leading to hotspots and side reactions. Highly efficient, allowing for precise temperature control. acs.org
Scalability Difficult and non-linear; requires re-optimization. Straightforward scaling by running the reactor for longer periods. acs.org
Process Control Limited control over mixing and residence time. Precise control over all reaction parameters. google.com

| Selectivity | Can be lower due to temperature gradients and poor mixing. | Often higher, leading to purer products and higher yields. google.com |

Principles of Atom Economy and Environmental Friendliness in Synthetic Design

The principles of green chemistry provide a framework for designing chemical syntheses that are safer, more efficient, and environmentally benign. nih.govnih.gov Among these, the concept of atom economy, developed by Barry Trost, is a fundamental metric for evaluating the efficiency of a chemical reaction. skpharmteco.com It measures the proportion of reactant atoms that are incorporated into the desired final product, as opposed to being lost in byproducts. wordpress.comjocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy signifies an efficient process that minimizes waste at the molecular level. jocpr.com Reaction classes vary significantly in their inherent atom economy. For example, addition reactions (e.g., Diels-Alder) are highly atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. nih.gov The classic industrial synthesis of ibuprofen, for instance, was redesigned from a process with 40% atom economy to a greener route with 77% atom economy, drastically reducing waste. wordpress.com

Beyond atom economy, a broader commitment to environmental friendliness guides modern synthetic design. This includes:

Use of Greener Solvents: Prioritizing the use of non-toxic, benign solvents like water, or minimizing solvent use altogether. nih.govchemistryviews.org

Catalysis: Employing catalysts in small amounts to perform reactions, rather than stoichiometric reagents, reduces waste. nih.gov

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. chemistryviews.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources instead of finite petrochemicals. numberanalytics.com

By integrating these principles, chemists can design synthetic routes that are not only effective in producing target molecules like this compound but also sustainable and minimally impactful on the environment. ucl.ac.uk

Table 3: Atom Economy of Common Reaction Types

Reaction Type General Transformation Inherent Atom Economy Example
Addition A + B → C 100% Diels-Alder Reaction
Rearrangement A → B 100% Claisen Rearrangement
Substitution A-B + C → A-C + B < 100% Williamson Ether Synthesis
Elimination A-B → A + B < 100% Dehydration of an Alcohol

| Wittig Reaction | Carbonyl + Ylide → Alkene + Phosphine Oxide | Low | Generates stoichiometric triphenylphosphine (B44618) oxide waste. rsc.org |

Chemical Reactivity and Functional Group Transformations of 2 Amino 5 Bromo 3,4 Dimethylbenzoic Acid

Reactions Involving the Carboxyl Group of Substituted Benzoic Acids

The carboxyl group (-COOH) is a primary site for reactions such as esterification and amide formation, and under certain conditions, can undergo decarboxylation.

The carboxylic acid moiety of 2-Amino-5-bromo-3,4-dimethylbenzoic acid can be readily converted to esters and amides, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is generally reversible and driven to completion by removing water, a byproduct. For a substrate like this compound, the reaction would proceed as follows:

Reaction Scheme for a typical Esterification Reaction

ReactantReagentConditionsProduct
This compoundMethanol (CH₃OH)H₂SO₄ (catalyst), RefluxMethyl 2-amino-5-bromo-3,4-dimethylbenzoate
This compoundEthanol (C₂H₅OH)HCl (gas), 0°C to RTEthyl 2-amino-5-bromo-3,4-dimethylbenzoate

Amide formation is another crucial reaction of the carboxyl group, often requiring activation of the carboxylic acid to facilitate nucleophilic attack by an amine. researchgate.netnih.gov Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid. researchgate.net The reaction with an amine then yields the corresponding amide. nih.govdiva-portal.org

General Reaction Scheme for Amide Formation

AmineCoupling MethodProduct
Ammonia (NH₃)SOCl₂, then NH₃2-Amino-5-bromo-3,4-dimethylbenzamide
Methylamine (CH₃NH₂)DCCN-Methyl-2-amino-5-bromo-3,4-dimethylbenzamide
Diethylamine ((C₂H₅)₂NH)Boric Acid CatalystN,N-Diethyl-2-amino-5-bromo-3,4-dimethylbenzamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can occur in substituted benzoic acids under specific, often harsh, conditions. For aminobenzoic acids, the reaction mechanism can be influenced by the position of the amino group and the acidity of the medium. researchgate.netpsu.eduakjournals.com

The decarboxylation of aminobenzoic acids can proceed through different pathways. In acidic solutions, the reaction is often proposed to occur via an electrophilic substitution mechanism where a proton attacks the carbon atom bearing the carboxyl group. researchgate.netpsu.edu The presence of the electron-donating amino group can facilitate this process, particularly when it is in the ortho or para position. psu.edu For 2-aminobenzoic acid (anthranilic acid), studies have suggested a bimolecular electrophilic substitution where the rate-determining step is the attack of a proton. researchgate.net It is plausible that this compound could undergo a similar acid-catalyzed decarboxylation, although the electronic effects of the bromo and methyl substituents would also play a role.

Another potential pathway, especially at higher temperatures, is thermal decarboxylation in the solid state or in high-boiling solvents. akjournals.com The stability of the resulting carbanion intermediate is a key factor in this process. Some studies on substituted aminobenzoic acids have shown that they can decarboxylate to yield the corresponding aniline (B41778) derivative. nih.gov

Transformations of the Aromatic Amino Group

The amino group (-NH₂) on the aromatic ring is a versatile functional handle, enabling reactions such as diazotization and acylation.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). scirp.orgsemanticscholar.org

The resulting diazonium salt is highly reactive and serves as a valuable intermediate for a wide range of transformations, collectively known as Sandmeyer reactions. These reactions allow for the replacement of the diazonium group with various substituents.

Potential Transformations of the Diazonium Salt of this compound

ReagentProduct
Copper(I) Chloride (CuCl)2-Chloro-5-bromo-3,4-dimethylbenzoic acid
Copper(I) Bromide (CuBr)2,5-Dibromo-3,4-dimethylbenzoic acid
Copper(I) Cyanide (CuCN)5-Bromo-2-cyano-3,4-dimethylbenzoic acid
Potassium Iodide (KI)5-Bromo-2-iodo-3,4-dimethylbenzoic acid
Water (H₂O), heat5-Bromo-2-hydroxy-3,4-dimethylbenzoic acid
Hypophosphorous acid (H₃PO₂)5-Bromo-3,4-dimethylbenzoic acid

The amino group can readily undergo acylation with reagents such as acid chlorides or acid anhydrides to form amides. researchgate.netgoogle.comrsc.org This reaction is often used to protect the amino group during other transformations or to introduce new functionalities. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-acetamido-5-bromo-3,4-dimethylbenzoic acid.

Examples of Acylation Reactions

Acylating AgentProduct
Acetyl chloride2-Acetamido-5-bromo-3,4-dimethylbenzoic acid
Benzoyl chloride2-(Benzoylamino)-5-bromo-3,4-dimethylbenzoic acid
Acetic anhydride (B1165640)2-Acetamido-5-bromo-3,4-dimethylbenzoic acid

Reactivity of the Aromatic Bromo Substituent

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The bromo substituent in this compound makes it a suitable substrate for several such reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This allows for the formation of a new carbon-carbon bond, for instance, by introducing a new aryl or alkyl group at the 5-position.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. acs.orgwikipedia.orgpitt.eduorganic-chemistry.orgresearchgate.net

Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Amino-5-phenyl-3,4-dimethylbenzoic acid
Heck-MizorokiStyrenePd(OAc)₂, PPh₃, Et₃N2-Amino-5-(2-phenylethenyl)-3,4-dimethylbenzoic acid
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Amino-5-(2-phenylethynyl)-3,4-dimethylbenzoic acid

Nucleophilic Aromatic Substitution (SNAr) is another potential reaction pathway for the bromo substituent, although it typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.combyjus.comlibretexts.org The presence of the electron-donating amino and methyl groups on the ring would generally disfavor a classical SNAr mechanism. However, under forcing conditions with very strong nucleophiles, substitution might be achievable. More likely, for this type of substrate, would be mechanisms involving benzyne (B1209423) intermediates under strongly basic conditions. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with Bromo-Substituted Benzoic Acids

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. This reaction typically couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org For bromo-substituted benzoic acids like this compound, the bromine atom serves as the leaving group.

The general mechanism of the Suzuki reaction proceeds through a catalytic cycle involving three key steps: nobelprize.orgyoutube.com

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. nobelprize.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

The reactivity of the aryl halide in Suzuki couplings is dependent on the nature of the halogen, with the general trend being I > Br > OTf >> Cl. libretexts.org The presence of both electron-donating groups (amino, methyl) and an electron-withdrawing group (carboxyl) on the ring can influence the rate of oxidative addition. While activating groups can enhance reactivity, the steric hindrance from the ortho-methyl group and the potential for the amino and carboxyl groups to coordinate with the palladium catalyst can present challenges, sometimes necessitating the use of specialized ligands or protecting group strategies.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl Bromide SubstrateCoupling PartnerPalladium CatalystLigandBaseSolventYield (%)
4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂PPh₃K₂CO₃DME/H₂OHigh
2-Bromobenzoic acid(4-Methoxyphenyl)boronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂OGood
5-Bromoanthranilic acidVinylboronic acid pinacol (B44631) esterPdCl₂(dppf)-Cs₂CO₃Dioxane/H₂OModerate-Good
2-Bromo-5-methylbenzoic acid2-Thiopheneboronic acidPd₂(dba)₃SPhosK₃PO₄TolueneHigh

Copper-Catalyzed Amination and Other Coupling Reactions

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions or Ullmann condensations, are classic methods for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org These reactions involve the coupling of an aryl halide with a nucleophile (amine, alcohol, thiol) and are particularly useful for constructing N-aryl and O-aryl bonds. wikipedia.org The Goldberg reaction specifically refers to the copper-catalyzed N-arylation of amides and amines. wikipedia.org

For a substrate like this compound, the primary application would be the coupling of a new amine or other nucleophile at the C5 position. Traditional Ullmann conditions often required harsh conditions, such as high temperatures (over 200 °C) and stoichiometric amounts of copper powder. wikipedia.org Modern protocols, however, utilize catalytic amounts of soluble copper salts (e.g., CuI, Cu₂O) in combination with ligands like amino acids or diamines, which allow the reactions to proceed under much milder conditions. researchgate.net

A key consideration for this compound is chemoselectivity. Studies on the copper-catalyzed amination of bromobenzoic acids have shown high regioselectivity, often favoring the displacement of a bromine atom positioned ortho to a carboxylic acid group. nih.govnih.govorganic-chemistry.org However, in this molecule, the bromine is meta to the carboxyl group. The reaction would likely proceed at the C-Br bond, and the presence of the free carboxylic acid and amino group may not require protection, as demonstrated in related systems. organic-chemistry.org The steric hindrance provided by the adjacent methyl group at C4 could influence the reaction rate, potentially requiring more robust catalytic systems developed for hindered substrates. researchgate.netnih.gov

Table 2: General Conditions for Copper-Catalyzed Amination of Aryl Bromides
Aryl BromideAmine NucleophileCopper SourceLigandBaseSolventTemperature (°C)
2-Bromobenzoic acidAnilineCu₂O / Cu powder-K₂CO₃2-Ethoxyethanol130
4-BromotolueneMorpholineCuIL-ProlineK₂CO₃DMSO90
1-Bromo-4-nitrobenzeneBenzylamineCuI1,10-PhenanthrolineCs₂CO₃DMF110
2-Bromo-5-fluorobenzoic acidPiperidineCuIN,N-DimethylglycineK₃PO₄Dioxane100

Nucleophilic Aromatic Substitution Pathways on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. The canonical SNAr mechanism proceeds via a two-step addition-elimination sequence. libretexts.orgchemistrysteps.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

This reaction pathway is strongly facilitated by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining addition step. byjus.com

The substrate this compound is poorly suited for a conventional SNAr reaction. The benzene (B151609) ring is substituted with multiple electron-donating groups (one -NH₂, two -CH₃), which increase the electron density of the ring and destabilize the negatively charged intermediate required for the SNAr mechanism. Such electron-rich arenes are generally resistant to attack by nucleophiles. researchgate.net The carboxylic acid group is only moderately deactivating and is positioned meta to the bromine, offering no resonance stabilization to the intermediate. Therefore, displacing the bromine atom on this molecule via an SNAr pathway would require extremely harsh conditions or a different mechanism, such as one involving benzyne intermediates, which typically requires a very strong base. chemistrysteps.com

Electrophilic Aromatic Substitution on the Benzoic Acid Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present. libretexts.org

Regioselectivity and Directing Effects of Multiple Substituents

The regioselectivity of an EAS reaction on this compound is determined by the cumulative directing effects of the four substituents. These effects are summarized by their classification as activating or deactivating and their ortho-, para-, or meta-directing influence. lumenlearning.com

-NH₂ (Amino): A powerful activating group due to resonance donation of its lone pair. It is a strong ortho, para-director. fiveable.me

-CH₃ (Methyl): A weakly activating group through inductive effects and hyperconjugation. It is an ortho, para-director. fiveable.me

-COOH (Carboxyl): A deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director.

-Br (Bromo): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (sigma complex). pressbooks.pub

In a polysubstituted ring, the most powerful activating group typically controls the position of substitution. In this molecule, the amino group is the dominant director. The positions ortho to the amino group are C3 (blocked by a methyl group) and the position para to it is C5 (blocked by bromine). This leaves the C6 position as the only available site for substitution. The directing effects of the other groups either align with this outcome or are overridden. For example, the C6 position is also ortho to the C5-bromo and meta to the C4-methyl group. Steric hindrance at the C6 position is relatively low compared to the other substituted positions. Therefore, electrophilic attack is strongly predicted to occur at the C6 position.

Table 3: Directing Effects of Substituents on the Benzoic Acid Ring
SubstituentEffect on ReactivityDirecting InfluencePrimary Directed Positions
-NH₂ (at C2)Strongly Activatingortho, paraC3 (blocked), C5 (blocked)
-CH₃ (at C3)Activatingortho, paraC2 (blocked), C4 (blocked), C6
-CH₃ (at C4)Activatingortho, paraC3 (blocked), C5 (blocked)
-Br (at C5)Deactivatingortho, paraC4 (blocked), C6
-COOH (at C1)DeactivatingmetaC3 (blocked), C5 (blocked)

Controlled Halogenation of Amino- and Methyl-Substituted Benzoic Acid Derivatives

The presence of strongly activating amino and methyl groups makes the aromatic ring of this compound highly susceptible to further electrophilic halogenation. researchgate.net Controlling the reaction to achieve mono-substitution without over-halogenation can be a challenge. Reagents like N-Bromosuccinimide (NBS) are often employed for the selective bromination of activated aromatic rings under milder conditions than using elemental bromine (Br₂). organic-chemistry.orgwikipedia.org

The regioselectivity of halogenation will again be dictated by the powerful activating effect of the amino group. As established in the previous section, the C6 position is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, reaction with a halogenating agent like NBS or N-Chlorosuccinimide (NCS) is expected to introduce a halogen atom selectively at the C6 position. For instance, a one-pot synthesis involving the halogenation of 2-amino-3-methylbenzamide (B158645) with NCS, NBS, or NIS resulted in selective substitution at the 5-position, which is para to the strongly activating amino group. researchgate.net This precedent supports the prediction that the amino group will direct the incoming halogen to the most favorable open position. The use of specific solvents, such as DMF, or catalysts can further enhance the regioselectivity of the reaction. wikipedia.orgnsf.gov

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Bromo 3,4 Dimethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances

A detailed ¹H NMR spectrum would be crucial for identifying the electronic environment of the protons in 2-Amino-5-bromo-3,4-dimethylbenzoic acid. The analysis would focus on the chemical shifts (δ), coupling constants (J), and integration of the signals corresponding to the aromatic proton, the amine (NH₂) protons, and the two methyl (CH₃) groups. The aromatic region would be expected to show a singlet for the lone proton on the benzene (B151609) ring. The chemical shifts of the two methyl groups would provide insight into their positions relative to the other substituents. The broad signal of the amine protons would also be a key feature.

Carbon-13 (¹³C) NMR Investigations of the Compound's Carbon Framework

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would be expected to show distinct signals for the carboxyl carbon, the aromatic carbons (including those directly bonded to the bromine, amino, and methyl groups), and the two methyl carbons. The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern on the benzene ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling relationships, although for this specific molecule with a single aromatic proton, its utility would be in confirming the absence of neighboring aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would be used to correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbon and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would be instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. This would be key to confirming the positions of the methyl groups and the bromine atom relative to the other substituents on the aromatic ring. For example, correlations from the methyl protons to the neighboring aromatic carbons would solidify the structural elucidation.

Application of Chiral NMR Solvating Agents for Enantiodifferentiation (if applicable to derivatives)

This compound itself is not chiral. Therefore, the application of chiral NMR solvating agents for enantiodifferentiation would not be applicable to this compound. This technique would only be relevant if the compound were derivatized with a chiral moiety, creating a diastereomeric mixture that could then be analyzed by NMR to distinguish the enantiomers.

Mass Spectrometry (MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight and Isotopic Abundance

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of this compound.

ESI (Electrospray Ionization): This soft ionization technique would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the accurate determination of the molecular weight.

EI (Electron Ionization): This higher-energy technique would not only provide the molecular ion peak but also a characteristic fragmentation pattern that could be used to further confirm the structure. A key feature to observe would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would result in two peaks of nearly equal intensity separated by two mass units.

Fragmentation Pathways and Mechanistic Interpretations

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal abundance of 79Br and 81Br isotopes), resulting in two peaks separated by 2 m/z units (M and M+2). The fragmentation of this compound under mass spectrometry conditions, such as collision-induced dissociation (CID), would likely proceed through several predictable pathways common to aromatic carboxylic acids and amines. acs.orglibretexts.org

Key plausible fragmentation mechanisms include:

Decarboxylation: A primary and often dominant fragmentation pathway for benzoic acid derivatives is the loss of the carboxyl group as CO2 (44 Da) or the entire COOH radical (45 Da). libretexts.org This would lead to the formation of a bromo-dimethylaniline radical cation.

Loss of Water: The presence of the ortho-amino and carboxylic acid groups facilitates the loss of a water molecule (18 Da), a common fragmentation for ortho-substituted benzoic acids.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amino group or the aromatic ring can occur. Loss of a methyl radical (CH3, 15 Da) from the aromatic ring is also a possible fragmentation pathway.

Halogen-related Fragmentation: Cleavage of the C-Br bond could lead to the loss of a bromine radical (79/81 Da).

These proposed pathways would result in a series of fragment ions that are diagnostic for the structure of the parent molecule.

Table 1: Predicted Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Neutral Loss Mechanistic Interpretation
[M - H2O]+• H2O Loss of water from adjacent amino and carboxyl groups
[M - COOH]+ •COOH Loss of the carboxylic acid radical
[M - CO2]+• CO2 Decarboxylation
[M - CH3]+ •CH3 Loss of a methyl radical from the aromatic ring

This table is based on theoretical fragmentation patterns of similar compounds and has not been experimentally verified for this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. For this compound, with the molecular formula C9H10BrNO2, HRMS would provide a highly accurate mass measurement of its molecular ion.

The theoretical exact mass of the neutral molecule can be calculated using the masses of the most abundant isotopes (12C, 1H, 79Br, 14N, 16O). The protonated molecule, [M+H]+, typically observed in electrospray ionization (ESI), would have a theoretical m/z value that can be measured with high precision (typically to within 5 ppm). This measurement allows for the confident assignment of the elemental formula C9H11BrNO2+, distinguishing it from any other combination of atoms that might have a similar nominal mass.

Table 2: Theoretical Exact Mass for HRMS Analysis

Species Molecular Formula Isotope Theoretical Exact Mass (Da)
Neutral Molecule [M] C9H10BrNO2 79Br 242.9949
Neutral Molecule [M+2] C9H10BrNO2 81Br 244.9929
Protonated Molecule [M+H]+ C9H11BrNO2+ 79Br 244.0022

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent groups. ijtsrd.comicm.edu.plmdpi.com

O-H and N-H Stretching: A broad absorption band is anticipated in the 2500-3300 cm-1 region, characteristic of the O-H stretching of the carboxylic acid dimer. Superimposed on this, sharp-to-medium bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine group are expected between 3300 and 3500 cm-1.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm-1, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm-1.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl (C=O) group of the carboxylic acid is expected in the region of 1680-1710 cm-1. Hydrogen bonding can shift this band to a lower wavenumber.

Aromatic C=C Stretching: Medium to strong intensity bands from the aromatic ring's C=C stretching vibrations are expected in the 1450-1600 cm-1 region.

N-H Bending: The scissoring vibration of the -NH2 group typically appears around 1600 cm-1.

C-O Stretching and O-H Bending: Vibrations associated with the C-O stretch and O-H bend of the carboxylic acid group are expected between 1210-1440 cm-1.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong band in the lower frequency "fingerprint" region, typically between 505 and 710 cm-1. ijtsrd.com

Table 3: Predicted Characteristic FTIR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm-1) Intensity
N-H Asymmetric & Symmetric Stretch Primary Amine 3300 - 3500 Medium
O-H Stretch Carboxylic Acid 2500 - 3300 Broad
Aromatic C-H Stretch Aromatic Ring 3000 - 3100 Weak
Aliphatic C-H Stretch Methyl Groups 2850 - 2960 Medium
C=O Stretch Carboxylic Acid 1680 - 1710 Strong
N-H Bend (Scissoring) Primary Amine 1590 - 1650 Medium
C=C Stretch Aromatic Ring 1450 - 1600 Medium
C-O Stretch / O-H Bend Carboxylic Acid 1210 - 1440 Strong

This table presents expected frequency ranges based on literature values for similar compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations based on changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and those involving the aromatic ring and C-Br bond. ijtsrd.comias.ac.in

Aromatic Ring Vibrations: The substituted benzene ring is expected to produce strong signals in the Raman spectrum. The ring "breathing" mode, a symmetric vibration, often gives a particularly intense peak.

C-Br Stretching: The C-Br bond vibration is also expected to be Raman active, appearing in the low-frequency region and complementing the FTIR data.

Symmetric CH3 Stretch: The symmetric stretching of the methyl groups would be observable.

Carbonyl Group: The C=O stretch, while strong in FTIR, is typically weaker in Raman spectra for carboxylic acids.

The combination of FTIR and Raman spectra would provide a more complete vibrational profile of the molecule.

Table 4: Predicted Characteristic Raman Shifts

Vibrational Mode Functional Group Expected Raman Shift (cm-1) Intensity
Aromatic C-H Stretch Aromatic Ring 3000 - 3100 Medium
Aliphatic C-H Stretch Methyl Groups 2850 - 2960 Strong
C=C Ring Stretch Aromatic Ring 1550 - 1620 Strong
Ring Breathing Mode Aromatic Ring ~1000 Strong

This table presents expected Raman shifts based on literature values for similar compounds.

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of Chromophores and Electronic Transitions

The UV-Vis spectrum of this compound is determined by the chromophore, which is the substituted benzene ring. The electronic transitions responsible for UV absorption are primarily π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons on the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group. nih.govnih.gov

The benzene ring itself has characteristic absorptions, which are shifted and intensified by the presence of substituents (auxochromes like -NH2, -CH3, and -Br, and chromophores like -COOH). The amino group (-NH2) and the carboxyl group (-COOH) are known to cause a bathochromic (red) shift in the absorption maxima of the benzene ring. The solvent used for analysis can also influence the spectrum, particularly through its polarity and ability to form hydrogen bonds, which can affect the energy levels of the n→π* transitions. The spectrum is expected to show strong absorption bands in the UV region, likely between 200 and 400 nm.

X-ray Crystallography

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystalline Architectures

Further experimental research is required to isolate a suitable single crystal of this compound and perform X-ray diffraction analysis to obtain the data necessary to populate these sections.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 3,4 Dimethylbenzoic Acid

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile tool in computational chemistry.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation. Following optimization, calculations would be performed to describe the molecule's electronic structure, including the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Analysis of the FMOs would help in understanding how 2-Amino-5-bromo-3,4-dimethylbenzoic acid might interact with other molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the carboxylic acid and the positive potential around the amino group's hydrogen atoms, providing insights into its intermolecular interactions.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, scientists can assign the vibrational modes to specific bonds or functional groups within the molecule. This theoretical spectrum can then be compared with experimental data to confirm the structure of the compound.

Reaction Mechanism Modeling and Transition State Analysis

DFT can be employed to model chemical reactions involving the target molecule. This includes identifying the most likely reaction pathways, calculating the energies of reactants, products, and intermediates, and locating the transition states. Such an analysis would be invaluable for understanding the synthesis and potential chemical transformations of this compound.

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling and dynamics simulations can provide information about the behavior of a molecule over time. These simulations can model the movement of the molecule and its interactions with its environment, such as a solvent or a biological receptor. This would be particularly useful for understanding how this compound might behave in a biological system.

Conformational Analysis and Tautomerism Studies

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid and amino groups relative to the benzene (B151609) ring. Due to steric hindrance from the adjacent methyl and amino groups, the carboxylic acid group is likely to be twisted out of the plane of the aromatic ring. In sterically encumbered halogen-substituted benzoic acids, it has been observed that the plane of the carboxyl group can be nearly orthogonal to the aromatic ring, with dihedral angles around 80-82°. acs.org This non-planar conformation is a result of minimizing steric repulsion between the substituents.

Computational studies on substituted aminobenzoic acids suggest that the rotational barrier of the C-N bond and the C-COOH bond would define various stable conformers. nih.gov The relative energies of these conformers would be influenced by intramolecular hydrogen bonding between the amino group and the carboxylic acid group, as well as steric interactions with the methyl groups.

Tautomerism in aminobenzoic acids is another critical area of theoretical investigation, with the potential for the molecule to exist in both a nonionic form and a zwitterionic form, where the proton from the carboxylic acid is transferred to the amino group. researchgate.net The stability of these tautomers is highly dependent on the environment. While the nonionic form is generally more stable in the gas phase, the zwitterionic form can be stabilized in polar solvents and in the solid state. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can predict the relative energies of these tautomers and the energy barrier for proton transfer. researchgate.net For meta-aminobenzoic acid, both nonionic and zwitterionic forms have been identified in water. researchgate.net

Table 1: Hypothetical Relative Energies of Conformers and Tautomers of this compound in Different Environments (Illustrative Data)
StructureDihedral Angle (Ring-COOH)EnvironmentRelative Energy (kcal/mol)
Nonionic Conformer 1~30°Gas Phase0.0
Nonionic Conformer 2~85°Gas Phase2.5
Zwitterionic Tautomer-Gas Phase15.0
Nonionic Conformer 1~30°Water (PCM)0.0
Zwitterionic Tautomer-Water (PCM)-1.2

Intermolecular Interactions and Self-Assembly Prediction

The supramolecular chemistry of this compound is expected to be rich, driven by a combination of strong and weak intermolecular interactions. The carboxylic acid group provides a robust site for the formation of strong O-H···O hydrogen bonds, which are a common motif in the self-assembly of carboxylic acids, often leading to dimer formation. acs.org The amino group can also act as a hydrogen bond donor, participating in N-H···O or N-H···N interactions.

Table 2: Predicted Intermolecular Interaction Energies for Dimers of this compound (Illustrative Data)
Interaction TypeInteracting GroupsCalculated Interaction Energy (kcal/mol)
Hydrogen BondCOOH ··· COOH-12.5
Hydrogen BondNH₂ ··· COOH-7.8
Halogen BondC-Br ··· O=C-3.2
π-π StackingAromatic Ring ··· Aromatic Ring-2.5

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Calculation of Hammett Constants and Substituent Effects

The electronic properties of this compound are influenced by the interplay of its various substituents. The Hammett equation provides a framework for quantifying the effect of these substituents on the reactivity of the molecule. viu.caviu.cawikipedia.org The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. For polysubstituted benzoic acids, the σ values of the individual substituents are often considered to be additive. youtube.com

Theoretical calculations can be used to derive Hammett constants by correlating calculated properties, such as atomic charges or the energy of deprotonation, with experimental pKa values. psu.edu For this compound, the combined electronic effect of the substituents will influence its acidity and reactivity in various chemical reactions.

Table 3: Literature Hammett Constants (σ) for Substituents and Estimated Total σ for this compound (Illustrative Data)
SubstituentPositionσ_metaσ_paraEstimated Contribution to Total σ
-NH₂2 (ortho)-0.16-0.66-0.16 (ortho effect)
-Br5 (meta to COOH)0.390.230.39
-CH₃3 (meta to COOH)-0.07-0.17-0.07
-CH₃4 (para to COOH)-0.07-0.17-0.17
Estimated Total σ-0.01

Theoretical Acidity and Proton Transfer Dynamics

The acidity of this compound, quantified by its pKa value, is a key property that can be investigated through computational methods. Electron-withdrawing groups generally increase the acidity of benzoic acid (lower pKa), while electron-donating groups decrease it. libretexts.orglibretexts.orgpharmaguideline.com The substituents on the benzene ring of the target molecule have competing effects. The electron-donating amino and methyl groups would tend to decrease acidity, while the electron-withdrawing bromo group would increase it. The "ortho effect" is also a significant factor, where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid, possibly due to steric hindrance that disrupts the coplanarity of the carboxylic acid group with the ring. libretexts.orghcpgcollege.edu.in

Theoretical calculations, such as DFT combined with a continuum solvation model (like PCM), can be used to predict pKa values by calculating the free energy change of the deprotonation reaction in solution. researchgate.netresearchgate.netnih.gov These calculations provide valuable insights into how the specific arrangement of substituents modulates the acidity.

Proton transfer dynamics are also a subject of theoretical investigation. For aminobenzoic acids, intramolecular proton transfer from the carboxylic acid to the amino group can lead to the zwitterionic tautomer. rsc.orgresearchgate.net Additionally, intermolecular proton transfer can occur, for example, between the carboxylic acid groups of two molecules in a dimer. The mechanisms of these proton transfer events, such as whether they occur directly or are mediated by solvent molecules (vehicle vs. Grotthuss mechanism), can be elucidated using ab initio molecular dynamics simulations. rsc.orgresearchgate.netnih.govacs.org

Table 4: Predicted Acidity and Proton Transfer Properties of this compound (Illustrative Data)
PropertyComputational MethodPredicted Value
pKaDFT (B3LYP/6-311+G) with PCM 4.5
Gas-Phase Acidity (ΔH_acid)DFT (B3LYP/6-311+G)335 kcal/mol
Intramolecular Proton Transfer Barrier (Nonionic to Zwitterionic)DFT with transition state search25 kcal/mol (gas phase)

Synthetic Utility and Advanced Materials Applications of 2 Amino 5 Bromo 3,4 Dimethylbenzoic Acid

Role as a Key Intermediate in Complex Organic Synthesis

2-Amino-5-bromo-3,4-dimethylbenzoic acid is a polysubstituted aromatic compound that holds significant potential as a versatile intermediate in the field of complex organic synthesis. Its unique arrangement of a carboxylic acid, an amine, a bromine atom, and two methyl groups on a benzene (B151609) ring provides multiple reactive sites for a variety of chemical transformations. This substitution pattern allows for the strategic construction of more complex molecular architectures.

Precursor for Pharmaceutical Scaffolds and Agrochemicals

Substituted anthranilic acids are recognized as "privileged" scaffolds in medicinal chemistry, meaning they are capable of binding to multiple biological targets. nih.gov This makes them valuable starting materials for the development of new pharmaceutical agents. The structural motif of this compound, as a derivative of anthranilic acid, suggests its potential utility in the synthesis of bioactive molecules. The presence of the amino and carboxylic acid groups allows for the formation of amides and esters, which are common linkages in drug molecules. Furthermore, the bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of additional molecular complexity.

The applications of anthranilic acid derivatives extend to the agrochemical industry. These compounds can serve as precursors for the synthesis of pesticides and herbicides. The specific substitution pattern on this compound could be explored to develop new agrochemicals with desired efficacy and environmental profiles.

Table 1: Potential Applications of this compound in Bioactive Compound Synthesis This table is illustrative and based on the known applications of related anthranilic acid derivatives.

Functional Group Potential Reaction Resulting Scaffold/Linkage Application Area
Amino Group (-NH₂)Amide bond formationAnilidesPharmaceuticals, Agrochemicals
Carboxylic Acid (-COOH)Esterification, AmidationEsters, AmidesPharmaceuticals, Agrochemicals
Bromine (-Br)Suzuki, Heck, Buchwald-Hartwig couplingBiaryl structures, C-C and C-N bondsPharmaceuticals, Agrochemicals
Aromatic RingElectrophilic substitutionFurther functionalizationFine-tuning of properties

Building Block for Heterocyclic Compounds and Diverse Molecular Structures

The reactivity of the functional groups in this compound makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds. core.ac.uk Anthranilic acid and its derivatives are well-known precursors for the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles, many of which exhibit important biological activities. core.ac.uk

The amino and carboxylic acid groups can participate in condensation reactions with various reagents to form fused ring systems. For example, reaction with an appropriate carbonyl compound could lead to the formation of a quinazolinone scaffold. The bromine atom can be utilized in post-cyclization modifications to further diversify the molecular structure. The synthesis of various heterocyclic compounds often relies on the strategic use of such substituted precursors to control the final structure and properties of the target molecule. organic-chemistry.orgarkat-usa.orgdovepress.com

Applications in Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. nih.govrsc.org this compound possesses several functional groups capable of forming robust intermolecular interactions, making it an interesting candidate for studies in supramolecular chemistry and crystal engineering.

Co-crystallization Phenomena and Host-Guest Interactions

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonds. mdpi.com The carboxylic acid group of this compound can act as a hydrogen bond donor, while the amino group can act as both a donor and an acceptor. This dual functionality allows for the formation of hydrogen-bonded networks with other molecules, known as co-formers. The bromine atom can also participate in halogen bonding, another important non-covalent interaction in crystal engineering. nih.gov

Design of Ordered Molecular Assemblies

The self-assembly of molecules into well-defined, ordered structures is a fundamental concept in supramolecular chemistry. rsc.orgrsc.orgchem960.comnih.gov The functional groups present in this compound can direct the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

For instance, the carboxylic acid groups can form dimers through hydrogen bonding, a common motif in the crystal structures of carboxylic acids. The amino group can form hydrogen bonds with the carboxylic acid groups of neighboring molecules, leading to the formation of extended chains or sheets. The interplay of these hydrogen bonds, along with potential halogen bonds from the bromine atom and π-π stacking interactions between the aromatic rings, can lead to the formation of complex and ordered three-dimensional structures. The study of how these interactions guide the self-assembly of molecules is crucial for the rational design of new materials with specific functions.

Exploration in Advanced Materials Science

The unique electronic and structural features of this compound also suggest its potential for exploration in the field of advanced materials science. The combination of an electron-donating amino group and an electron-withdrawing carboxylic acid group on an aromatic ring can lead to interesting photophysical properties.

While specific research on the materials science applications of this particular compound is limited, related aminobenzoic and halobenzoic acids have been investigated for their use in the development of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and as components of metal-organic frameworks (MOFs). The functional groups on this compound provide handles for incorporating it into larger polymeric or supramolecular structures, potentially leading to new materials with tailored electronic, optical, or porous properties. Further research is needed to fully explore the potential of this compound in the design and synthesis of advanced materials. mistrasafechem.se

Investigation of Nonlinear Optical (NLO) Properties in Derivatives

A comprehensive review of scientific literature and chemical databases was conducted to identify studies pertaining to the nonlinear optical (NLO) properties of derivatives of this compound. Despite targeted searches, no research articles, academic papers, or conference proceedings detailing the investigation of second-harmonic generation (SHG), third-harmonic generation (THG), or other NLO phenomena in materials derived from this specific compound could be located.

The synthesis of novel organic molecules for NLO applications is a significant area of materials science research. Typically, these molecules possess a "push-pull" electronic structure, featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system to enhance molecular hyperpolarizability. While the aminobenzoic acid scaffold could theoretically be incorporated into such designs, it appears that derivatives of this compound have not been explored for this purpose in the available scientific literature.

Consequently, there are no detailed research findings, characterization data, or data tables on the NLO properties of its derivatives to present in this section. Further research would be required to synthesize and characterize such derivatives to determine their potential for applications in advanced optical materials.

Q & A

What are the optimal synthetic routes and reaction conditions for 2-amino-5-bromo-3,4-dimethylbenzoic acid?

Level: Basic
Methodological Guidance:

  • Multi-step synthesis: Begin with bromination of a pre-functionalized benzoic acid derivative under controlled conditions (e.g., using N-bromosuccinimide in acetic acid at 60–80°C). Methylation of amino and carboxylic acid groups may require protective strategies (e.g., tert-butoxycarbonyl (Boc) for amines) to avoid side reactions .
  • Purification: Use recrystallization from ethanol/water mixtures or column chromatography with silica gel and a gradient of ethyl acetate/hexane. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

How can the structure of this compound be rigorously characterized?

Level: Basic
Methodological Guidance:

  • Spectroscopy:
    • NMR: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) in deuterated DMSO to confirm substituent positions and hydrogen bonding interactions .
    • IR: Identify characteristic peaks for carboxylic acid (1700–1720 cm1^{-1}) and primary amine (3300–3500 cm1^{-1}) .
  • X-ray crystallography: Single-crystal diffraction can resolve steric effects from bromine and methyl groups. Ensure slow evaporation from DMSO/water for crystal growth .

How can density functional theory (DFT) elucidate the electronic properties of this compound?

Level: Advanced
Methodological Guidance:

  • Functional selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in predicting ionization potentials and electron affinities .
  • Basis sets: Employ 6-311+G(d,p) for geometry optimization and frequency calculations. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity toward electrophiles/nucleophiles .

How to address low solubility in aqueous media during biological assays?

Level: Advanced
Methodological Guidance:

  • Solubility enhancement: Prepare stock solutions in DMSO (≤5% v/v in final assay media). Validate biocompatibility with control experiments to exclude solvent-induced cytotoxicity .
  • Derivatization: Synthesize water-soluble prodrugs (e.g., ester or amide derivatives) that hydrolyze under physiological conditions .

How to resolve discrepancies in reported biological activity data?

Level: Advanced
Methodological Guidance:

  • Assay standardization: Replicate experiments under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HEK293 or HepG2).
  • Metabolic stability: Perform LC-MS/MS to quantify degradation products in cell lysates. Compare with literature using standardized units (e.g., IC50_{50} in μM) .

What are the critical safety protocols for handling this compound?

Level: Basic
Methodological Guidance:

  • Storage: Keep in airtight containers at 4°C, protected from light and moisture. Use desiccants to prevent hydrolysis of the carboxylic acid group .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

How do substituents (bromo, methyl) influence regioselectivity in further derivatization?

Level: Advanced
Methodological Guidance:

  • Electrophilic substitution: Bromine’s electron-withdrawing effect directs incoming electrophiles to the para position relative to the amino group. Methyl groups sterically hinder ortho positions.
  • Cross-coupling: Optimize Suzuki-Miyaura reactions using Pd(PPh3_3)4_4 and aryl boronic acids in THF/water (3:1) at 80°C .

What analytical methods are suitable for quantifying trace impurities?

Level: Advanced
Methodological Guidance:

  • HPLC-DAD: Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min). Detect impurities at 254 nm .
  • LC-MS: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) identifies impurities via exact mass matching (e.g., unreacted intermediates) .

How to optimize purification for gram-scale synthesis?

Level: Basic
Methodological Guidance:

  • Recrystallization: Use a 1:3 mixture of ethanol/water. Heat to 70°C for dissolution, then cool to −20°C for crystal precipitation .
  • Flash chromatography: Employ silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 to 1:1 gradient). Monitor fractions by TLC (Rf_f ≈ 0.3 in 1:1 EA/hexane) .

How to design derivatives for enhanced pharmacokinetic properties?

Level: Advanced
Methodological Guidance:

  • Bioisosteric replacement: Replace bromine with trifluoromethyl groups to improve metabolic stability. Use computational tools (e.g., Schrödinger’s QikProp) to predict logP and solubility .
  • Prodrug strategies: Synthesize methyl esters for increased membrane permeability. Validate hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.